molecular formula C16H15FO B1327424 2'-Fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-99-3

2'-Fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327424
CAS No.: 898790-99-3
M. Wt: 242.29 g/mol
InChI Key: BPNABBRRXNHQOJ-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(3-methylphenyl)propiophenone is an organic compound characterized by the presence of a fluorine atom at the 2’ position and a methyl group at the 3’ position on the phenyl ring of the propiophenone structure. This compound is known for its unique chemical properties and versatility in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-(3-methylphenyl)propiophenone typically involves the use of fluorinated reagents and aromatic ketones. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative reacts with a propiophenone precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of 2’-Fluoro-3-(3-methylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction parameters to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Fluoro-3-(3-methylphenyl)propiophenone is utilized in diverse scientific research fields:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, affecting the overall biological activity. The compound may participate in various biochemical pathways, leading to the formation of active metabolites or the modulation of specific cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances the compound’s stability and can alter its interaction with biological targets, making it a valuable tool in scientific research .

Biological Activity

2'-Fluoro-3-(3-methylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential applications in pharmaceuticals and other fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FC_{16}H_{15}F, with a molecular weight of 254.29 g/mol. The presence of a fluorine atom at the 2' position and a methyl group at the 3-position of the phenyl ring contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Propiophenones have been studied for their potential to inhibit bacterial growth and combat infections.
  • Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, influencing mood and behavior.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, it can alter cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to changes in signaling pathways.

Antimicrobial Activity

A study examining various propiophenone derivatives found that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the aromatic ring could enhance potency.

Anticancer Studies

In vitro studies revealed that this compound showed cytotoxic effects on several cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating dose-dependent inhibition of cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Neuropharmacological Effects

Research into the neuropharmacological properties indicated that derivatives similar to this compound could act as antagonists at nicotinic acetylcholine receptors (nAChRs). One study reported that certain analogues inhibited nicotine-induced behaviors in animal models, suggesting potential applications in smoking cessation therapies.

Data Summary

Activity Type Effect Observed Reference
AntimicrobialInhibitory effect on E. coli
AnticancerCytotoxicity on MCF-7 cells
NeuropharmacologicalAntagonism at nAChRs

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNABBRRXNHQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644085
Record name 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-99-3
Record name 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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